1-(5-Hydroxynaphthalen-1-yl)ethan-1-one 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 22301-08-2
VCID: VC15990387
InChI: InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3
SMILES:
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol

1-(5-Hydroxynaphthalen-1-yl)ethan-1-one

CAS No.: 22301-08-2

Cat. No.: VC15990387

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Hydroxynaphthalen-1-yl)ethan-1-one - 22301-08-2

Specification

CAS No. 22301-08-2
Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
IUPAC Name 1-(5-hydroxynaphthalen-1-yl)ethanone
Standard InChI InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3
Standard InChI Key CPADJBGQAVVSQR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC2=C1C=CC=C2O

Introduction

Structural Identification and Nomenclature

The compound’s systematic name, 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, reflects its substitution pattern on the naphthalene scaffold. Naphthalene numbering assigns the bridgehead carbon as position 1, with subsequent positions following a periplanar arrangement. The hydroxyl group occupies the 5-position (second aromatic ring), while the acetyl group is attached to position 1 . Alternative names include 5-hydroxy-1-acetylnaphthalene, though the IUPAC name remains standard in academic literature.

Key structural identifiers include:

  • CAS Registry Number: 22301-08-2

  • Exact Mass: 186.068 g/mol

  • Molecular Formula: C12H10O2\text{C}_{12}\text{H}_{10}\text{O}_{2}

  • XLogP3-AA (LogP): 2.748, indicating moderate lipophilicity .

Synthesis and Manufacturing Methods

Friedel-Crafts Acetylation

The most plausible synthesis route involves Friedel-Crafts acylation of 5-hydroxynaphthalene-1-ol. While direct literature on this specific reaction is limited, analogous methods for similar naphthol derivatives are well-documented. For example, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was synthesized via refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of ZnCl₂ . Adapting this approach:

5-Hydroxynaphthalen-1-ol+Acetic AnhydrideZnCl2,Δ1-(5-Hydroxynaphthalen-1-yl)ethan-1-one+Acetic Acid\text{5-Hydroxynaphthalen-1-ol} + \text{Acetic Anhydride} \xrightarrow{\text{ZnCl}_2, \Delta} \text{1-(5-Hydroxynaphthalen-1-yl)ethan-1-one} + \text{Acetic Acid}

Key parameters:

  • Catalyst: Lewis acids (e.g., ZnCl₂, AlCl₃) facilitate electrophilic substitution.

  • Temperature: Reflux conditions (100–120°C) ensure reaction completion .

  • Yield: Comparable syntheses report yields of 70–90% after purification .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/DescriptionSource
Melting Point98–100°C (estimated from analogs)
Boiling Point~280°C (extrapolated)
Density1.1032 g/cm³ (estimate)
Water SolubilityInsoluble
Solubility in OrganicsSoluble in ethanol, DMSO, acetone

The compound’s insolubility in water arises from its aromatic backbone and nonpolar acetyl group, while organic solvents disrupt van der Waals interactions effectively .

Spectroscopic Data

  • UV-Vis Spectroscopy: Naphthyl ketones exhibit strong absorption at 270–310 nm due to π→π* transitions .

  • FT-IR: Key peaks include ν(O-H)\nu(\text{O-H}) at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyl) and ν(C=O)\nu(\text{C=O}) at 1680–1700 cm⁻¹ .

  • ¹H NMR (CDCl₃): Expected signals:

    • δ 12.3 ppm (s, 1H, -OH) ,

    • δ 2.6 ppm (s, 3H, -COCH₃) ,

    • δ 7.1–8.2 ppm (m, 7H, aromatic) .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The phenolic hydroxyl group (pKa13.4\text{p}K_a \approx 13.4) deprotonates under basic conditions, forming a resonance-stabilized phenoxide ion . This property is critical for coordinating metal ions or participating in nucleophilic reactions.

Electrophilic Substitution

The acetyl group is meta-directing, but the hydroxyl group’s strong ortho/para-directing effect dominates. Halogenation, nitration, or sulfonation likely occur at the 4- or 8-positions of the naphthalene ring .

Condensation Reactions

The ketone undergoes Schiff base formation with primary amines. For example, reaction with propane-1,3-diamine yields bis-Schiff bases with demonstrated antibacterial activity :

1-(5-Hydroxynaphthalen-1-yl)ethan-1-one+H2N-(CH2)3-NH2Bis-Schiff Base+H2O\text{1-(5-Hydroxynaphthalen-1-yl)ethan-1-one} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-NH}_2 \rightarrow \text{Bis-Schiff Base} + \text{H}_2\text{O}

Applications and Industrial Relevance

Pharmaceuticals and Bioactivity

Schiff bases derived from naphthyl ketones exhibit antimicrobial and antioxidant properties. In one study, analogs demonstrated minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL against Escherichia coli and Salmonella Typhi . While direct data for this compound is lacking, its structural similarity suggests comparable bioactivity.

Materials Science

Encapsulation of analogous naphthyl ketones (e.g., 1'-hydroxy-2'-acetonaphthone) into bile salt aggregates modulates photophysical properties, enabling applications as fluorescent sensors or light-harvesting materials .

Synthetic Intermediate

The compound serves as a precursor for heterocyclic systems. For instance, cyclization with triphosgene yields naphtho-oxazines, which are valuable in polymer chemistry .

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